Triflusal-13C6

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

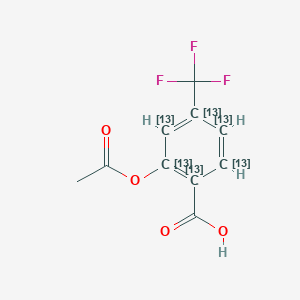

2-acetyloxy-4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O4/c1-5(14)17-8-4-6(10(11,12)13)2-3-7(8)9(15)16/h2-4H,1H3,(H,15,16)/i2+1,3+1,4+1,6+1,7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMWVZGDJPAKBDE-BOCFXHSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=CC(=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[13C]1=[13C]([13CH]=[13CH][13C](=[13CH]1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Triflusal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triflusal is an antiplatelet agent structurally related to salicylate, utilized in the prevention and treatment of thromboembolic diseases. While its primary mechanism of action is the inhibition of platelet cyclooxygenase-1 (COX-1), emerging evidence reveals a more complex and multifaceted pharmacological profile. This technical guide provides a comprehensive overview of the molecular mechanisms of Triflusal and its active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), supported by quantitative data, detailed experimental protocols, and visual pathway diagrams. It is important to note that Triflusal-13C6 is an isotopically labeled form of Triflusal, used in metabolic studies; its mechanism of action is identical to that of the unlabeled compound.

Core Mechanism of Action: Cyclooxygenase Inhibition

The principal mechanism of Triflusal's antiplatelet effect is the irreversible acetylation of the COX-1 enzyme in platelets.[1][2][3][4][5] This action is similar to that of aspirin. The inhibition of COX-1 blocks the conversion of arachidonic acid to prostaglandin H2, a precursor for thromboxane A2 (TXA2). TXA2 is a potent vasoconstrictor and a crucial mediator of platelet aggregation. By suppressing TXA2 synthesis, Triflusal effectively reduces platelet activation and aggregation.

Triflusal is rapidly deacetylated in the liver to its main active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), which also possesses antiplatelet properties and is a potent inhibitor of COX-1. While specific IC50 values for Triflusal and HTB on COX-1 and COX-2 are not consistently reported in publicly available literature, one study indicated that Triflusal is approximately 60% less potent than aspirin as a COX inhibitor.

Secondary Mechanisms of Action

Beyond COX-1 inhibition, Triflusal and its metabolite HTB exhibit several other pharmacological activities that contribute to their overall antithrombotic effect.

Phosphodiesterase (PDE) Inhibition

Both Triflusal and HTB have been shown to inhibit cyclic adenosine monophosphate (cAMP) phosphodiesterase. This inhibition leads to an increase in intracellular cAMP levels. Elevated cAMP concentrations activate protein kinase A, which in turn phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium mobilization and a subsequent reduction in platelet activation and aggregation. One report suggests that Triflusal is five times more potent than aspirin as a cAMP phosphodiesterase inhibitor.

Stimulation of Nitric Oxide (NO) Synthesis

Triflusal has been observed to stimulate the synthesis of nitric oxide (NO) in neutrophils. NO is a potent vasodilator and inhibitor of platelet adhesion and aggregation. This effect is attributed to the parent Triflusal molecule, as the HTB metabolite does not appear to share this activity. Oral administration of Triflusal (600 mg/day for 5 days) has been shown to increase NO production by neutrophils in healthy volunteers.

Inhibition of Nuclear Factor-kappa B (NF-κB)

Triflusal has also been reported to inhibit the activation of the transcription factor, nuclear factor-kappa B (NF-κB). NF-κB regulates the expression of various pro-inflammatory and pro-thrombotic genes, including vascular cell adhesion molecule-1 (VCAM-1), which plays a role in platelet aggregation.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of Triflusal and its active metabolite, HTB.

| Compound | Assay | Agonist | System | IC50 / Inhibition | Reference |

| Triflusal | Platelet Aggregation | Collagen | Whole Blood | IC50: 82 µM | |

| Triflusal + HTB (37.5 µM) | Platelet Aggregation | Collagen | Whole Blood | IC50: 140 µM | |

| Triflusal (600 mg/day for 15 days) | Platelet Aggregation | ADP | Whole Blood | 67% inhibition | |

| Aspirin (400 mg/day for 15 days) | Platelet Aggregation | ADP | Whole Blood | 46% inhibition | |

| Triflusal & HTB (<1 mM) | Platelet Aggregation | ADP, Collagen | Platelet-Rich Plasma | Significant inhibition | |

| Triflusal (0.12 mM) | Platelet Aggregation | - | Whole Blood | ~50% inhibition | |

| HTB (1 mM) | Platelet Adhesion & Aggregation | - | - | 26% inhibition of adhesion, 18% inhibition of aggregation | |

| Triflusal (600 mg/day for 15 days) | Platelet Coverage on Subendothelium | - | Ex vivo | 29.9% reduction | |

| Triflusal (600 mg/day for 15 days) | Platelet Aggregates on Subendothelium | - | Ex vivo | 89.6% inhibition | |

| Triflusal (600 mg/day for 15 days) | Platelet Adhesion on Subendothelium | - | Ex vivo | 25% inhibition |

| Compound | Target | Effect | Note | Reference |

| Triflusal | Cyclooxygenase (COX) | Inhibition | 60% less potent than aspirin | |

| Triflusal | cAMP Phosphodiesterase | Inhibition | 5 times more potent than aspirin | |

| Triflusal (600 mg/day for 5 days) | Nitric Oxide Production (Neutrophils) | Increase | - | |

| HTB (10 µM) | Inducible NO Synthase (iNOS) Activity | 18% reduction | Anoxia-reoxygenation model | |

| HTB (100 µM) | Inducible NO Synthase (iNOS) Activity | 21% reduction | Anoxia-reoxygenation model | |

| HTB (1000 µM) | Inducible NO Synthase (iNOS) Activity | 30% reduction | Anoxia-reoxygenation model |

Signaling Pathways and Experimental Workflows

Triflusal's Antiplatelet Signaling Pathway

Caption: Signaling pathway of Triflusal's antiplatelet action.

Experimental Workflow: COX Inhibition Assay

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of triflusal and acetylsalicylic acid on platelet aggregation in whole blood of diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Platelet antiaggregatory effect of triflusal in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitric oxide-mediated augmentation of neutrophil reactive oxygen and nitrogen species formation: Critical use of probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Triflusal-13C6 synthesis and isotopic labeling

An in-depth technical guide on the synthesis and isotopic labeling of Triflusal-13C6 for researchers, scientists, and drug development professionals.

Introduction

Triflusal, 2-acetoxy-4-(trifluoromethyl)benzoic acid, is a platelet aggregation inhibitor used for the prevention of thromboembolic events.[1][2] Structurally similar to acetylsalicylic acid (aspirin), it acts as an irreversible inhibitor of cyclooxygenase-1 (COX-1), thereby blocking the formation of thromboxane A2, a potent promoter of platelet aggregation.[3][4][5] Its active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), also contributes to its antiplatelet activity.

Isotopic labeling, the incorporation of isotopes such as Carbon-13 (¹³C), is a critical technique in drug development. ¹³C-labeled compounds are used as internal standards for quantitative analysis by mass spectrometry and in nuclear magnetic resonance (NMR) studies to elucidate metabolic pathways and pharmacokinetic profiles. This guide provides a detailed technical overview of a proposed synthetic pathway for this compound, where the six carbon atoms of the benzene ring are replaced with ¹³C isotopes. The synthesis leverages commercially available ¹³C₆-labeled starting materials and established chemical transformations.

Overall Synthesis Strategy

The synthesis of this compound is a multi-step process commencing with a commercially available, fully labeled benzene ring derivative, Aniline-¹³C₆. The strategy involves the sequential introduction of the required functional groups—trifluoromethyl (CF₃), hydroxyl (-OH), and carboxyl (-COOH)—onto the labeled aromatic core, followed by a final acetylation step.

Below is a diagram outlining the logical workflow of the proposed synthesis.

References

An In-depth Technical Guide to the Chemical Properties of Triflusal-13C6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of Triflusal-13C6, an isotopically labeled derivative of the antiplatelet agent Triflusal. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this compound as a standard in analytical studies, such as mass spectrometry-based pharmacokinetic analyses. The guide details the compound's chemical structure, physicochemical properties, and provides insights into its synthesis and analytical characterization. Furthermore, it elucidates the well-established mechanism of action of Triflusal, which is directly applicable to its 13C-labeled counterpart, and includes detailed signaling pathway diagrams.

Introduction

Triflusal is a platelet aggregation inhibitor belonging to the salicylate family, though it is not a derivative of acetylsalicylic acid (ASA).[1] It is used in the prevention of thromboembolic events.[2] this compound is a stable isotope-labeled version of Triflusal, where six carbon atoms on the benzene ring have been replaced with the carbon-13 isotope. This labeling makes it an ideal internal standard for quantitative bioanalytical assays, allowing for precise and accurate measurement of Triflusal and its metabolites in biological matrices. Understanding the chemical properties of this compound is paramount for its effective use in research and development.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. The data for the unlabeled Triflusal are included for comparison and are expected to be very similar for the 13C6-labeled compound.

| Property | Value | Source |

| Chemical Name | 2-(acetyloxy)-4-(trifluoromethyl)benzoic acid-1,2,3,4,5,6-13C6 | N/A |

| Molecular Formula | C₄¹³C₆H₇F₃O₄ | [3] |

| Molecular Weight | 254.11 g/mol | [3] |

| CAS Number | 1276355-35-1 | [3] |

| Unlabeled CAS Number | 322-79-2 | |

| Appearance | Off-white solid | N/A |

| Melting Point | 114-117 °C (for unlabeled Triflusal) | N/A |

| logP | 2.231 (for unlabeled Triflusal) | N/A |

| Purity | Typically ≥98% | N/A |

Synthesis

Conceptual Synthesis Workflow:

The synthesis would likely start from a commercially available, fully 13C-labeled benzene. The key steps would involve:

-

Friedel-Crafts acylation or alkylation to introduce a functional group that can be converted to the trifluoromethyl group.

-

Oxidation of a methyl group or another suitable precursor to form the carboxylic acid.

-

Hydroxylation of the benzene ring at the ortho position to the carboxylic acid.

-

Acetylation of the newly introduced hydroxyl group to yield the final this compound product.

Caption: Conceptual workflow for the synthesis of this compound.

Spectroscopic Data (Predicted)

As experimental spectroscopic data for this compound is not widely available, this section provides predicted data based on the known structure and data from the unlabeled compound.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak [M+H]⁺ at m/z 255.06, reflecting the incorporation of six 13C atoms. The fragmentation pattern would be similar to that of unlabeled Triflusal, with characteristic losses of the acetyl group and carbon dioxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be very similar to that of unlabeled Triflusal, showing signals for the aromatic protons and the methyl protons of the acetyl group.

-

¹³C NMR: The carbon-13 NMR spectrum will be significantly different from the unlabeled compound due to the 13C enrichment of the aromatic ring. All six aromatic carbons will show strong signals with complex splitting patterns due to ¹³C-¹³C coupling. The carbonyl carbons of the carboxylic acid and the acetyl group, and the methyl carbon of the acetyl group will also be present.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for the following functional groups:

-

C=O stretching (ester): ~1770 cm⁻¹

-

C=O stretching (carboxylic acid): ~1700 cm⁻¹

-

C-O stretching: ~1200-1300 cm⁻¹

-

Aromatic C=C stretching: ~1450-1600 cm⁻¹

-

C-F stretching: ~1100-1300 cm⁻¹

Experimental Protocols: Analytical Methods

The following is a representative High-Performance Liquid Chromatography (HPLC) method that can be adapted for the analysis of this compound.

HPLC Method for the Determination of Triflusal

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 25 mM KH₂PO₄, pH adjusted to 3.0 with phosphoric acid) in a ratio of 60:40 (v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detection at 228 nm.

-

Run Time: Approximately 10 minutes.

Sample Preparation: Plasma or serum samples containing Triflusal and this compound (as an internal standard) can be prepared by protein precipitation with acetonitrile followed by centrifugation. The supernatant is then injected into the HPLC system.

Caption: General workflow for sample preparation and HPLC analysis.

Mechanism of Action and Metabolic Pathways

The pharmacological activity of this compound is identical to that of unlabeled Triflusal. It is a multi-target antiplatelet agent.

Triflusal is rapidly metabolized in the liver to its main active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB). Both Triflusal and HTB contribute to the antiplatelet effect through several mechanisms:

-

Inhibition of Cyclooxygenase-1 (COX-1): Triflusal irreversibly acetylates and inhibits platelet COX-1, thereby blocking the synthesis of thromboxane A2 (TXA2), a potent platelet agonist and vasoconstrictor.

-

Inhibition of Phosphodiesterase (PDE): HTB is a phosphodiesterase inhibitor, leading to an increase in cyclic adenosine monophosphate (cAMP) levels within platelets. Elevated cAMP inhibits platelet activation and aggregation.

-

Inhibition of Nuclear Factor-kappa B (NF-κB): Triflusal has been shown to inhibit the activation of NF-κB, a transcription factor involved in inflammatory processes and the expression of adhesion molecules on platelets.

-

Increased Nitric Oxide (NO) Synthesis: Triflusal can stimulate the production of nitric oxide, a vasodilator and inhibitor of platelet adhesion and aggregation.

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by Triflusal and its active metabolite, HTB.

References

Unraveling the Biological Activity of Triflusal-13C6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triflusal is a platelet aggregation inhibitor with a chemical structure related to salicylates, but it is not an aspirin derivative. It is used for the prevention and treatment of thromboembolic diseases.[1] Triflusal-13C6 is an isotopically labeled version of Triflusal, where six carbon atoms in the benzene ring are replaced with the stable isotope carbon-13. This labeling does not alter the biological activity of the molecule but serves as a powerful tool for metabolic and pharmacokinetic studies, allowing researchers to trace the absorption, distribution, metabolism, and excretion of the drug and its metabolites with high precision. This guide provides an in-depth overview of the biological activity of Triflusal, which is directly applicable to this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Core Mechanism of Action

Triflusal exerts its antiplatelet effects through a multi-faceted mechanism that distinguishes it from other anti-thrombotic agents. Its primary actions involve the irreversible inhibition of cyclooxygenase-1 (COX-1), modulation of the NF-κB signaling pathway, and preservation of vascular prostacyclin.[2][3] Furthermore, its principal active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), also contributes significantly to its overall therapeutic effect by inhibiting phosphodiesterase and possessing its own antiplatelet properties.[3][4]

Inhibition of Cyclooxygenase-1 (COX-1) and Thromboxane A2 Synthesis

Similar to aspirin, Triflusal irreversibly inhibits COX-1 in platelets by acetylating the enzyme's active site. This action blocks the conversion of arachidonic acid to prostaglandin H2, a precursor for thromboxane A2 (TXA2). TXA2 is a potent vasoconstrictor and a strong promoter of platelet aggregation. By reducing TXA2 production, Triflusal effectively diminishes platelet aggregation and subsequent clot formation. However, a key difference from aspirin is that Triflusal appears to have a more selective action against platelet COX-1, with minimal inhibition of vascular endothelial COX-2, thereby preserving the production of the vasodilator and anti-aggregatory prostacyclin (PGI2).

Modulation of the NF-κB Signaling Pathway

Triflusal and its metabolite HTB have been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of various pro-inflammatory and pro-thrombotic genes, including vascular cell adhesion molecule-1 (VCAM-1). By inhibiting NF-κB, Triflusal can reduce the inflammatory component of thrombosis and atherosclerosis.

Role of the Active Metabolite (HTB)

After oral administration, Triflusal is rapidly deacetylated in the liver to its main active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB). HTB itself possesses significant antiplatelet activity. It acts as a reversible inhibitor of COX-1 and also inhibits phosphodiesterase (PDE), leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP levels inhibit platelet activation and aggregation. The long half-life of HTB contributes to the sustained antiplatelet effect of Triflusal.

Quantitative Data on Biological Activity

The following tables summarize the key quantitative data regarding the biological activity of Triflusal and its active metabolite, HTB.

Table 1: In Vitro and Ex Vivo Antiplatelet Activity

| Parameter | Agonist | Matrix | Value | Reference |

| IC50 | Arachidonic Acid | Rat Platelets | 0.8 mM | |

| IC50 | Collagen | Human Whole Blood | 82 µM (Triflusal alone) | |

| IC50 | Collagen | Human Whole Blood | 140 µM (Triflusal + 37.5 µM HTB) | |

| Inhibition | ADP (2.5 µM) | Human Platelet-Rich Plasma | Significant inhibition at <1 mM | |

| Inhibition | Collagen (1 µg/ml) | Human Platelet-Rich Plasma | Significant inhibition at <1 mM | |

| Inhibition (%) | ADP-induced aggregation | Human Whole Blood | 67% (Triflusal 600 mg/day) | |

| Inhibition (%) | Thromboxane B2 formation | Human Serum | 85% (Triflusal 600 mg/day) | |

| Inhibition (%) | Platelet deposition on subendothelium | Rabbit | ~68% (Triflusal 10 mg/kg i.v.) | |

| Inhibition (%) | Platelet aggregates on subendothelium | Human | 89.6% (Triflusal 600 mg/day) |

Table 2: Pharmacokinetic Parameters of Triflusal and its Metabolite HTB in Humans

| Parameter | Triflusal | HTB (2-hydroxy-4-trifluoromethylbenzoic acid) | Reference |

| Bioavailability | 83-100% | - | |

| Tmax (h) | 0.55 - 0.92 | 2.35 - 4.96 | |

| Cmax (µg/mL) | 11.6 ± 1.7 (after 900 mg single dose) | 92.7 ± 17.1 (after 900 mg single dose) | |

| Half-life (t1/2) (h) | 0.35 - 0.65 | 34.3 - 65.57 | |

| Protein Binding | ~99% | ~99% | |

| Clearance (Cl/F) (L/h) | 45.5 ± 11.0 | 0.18 ± 0.04 | |

| Route of Elimination | Primarily renal | Primarily renal |

Experimental Protocols

Detailed experimental protocols for the key assays cited in the literature are provided below. These are generalized procedures based on standard laboratory methods and the information available in the cited publications.

Platelet Aggregation Assay (Whole Blood and Platelet-Rich Plasma)

This assay measures the ability of an agent to inhibit platelet aggregation induced by various agonists.

1. Materials:

-

Freshly drawn human or animal blood collected in sodium citrate tubes.

-

Platelet agonists: Adenosine diphosphate (ADP), collagen, arachidonic acid.

-

Phosphate-buffered saline (PBS).

-

Aggregometer.

-

Pipettes and consumables.

2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Carefully collect the supernatant (PRP).

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.

-

Adjust the platelet count in the PRP with PPP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).

3. Whole Blood Assay:

-

Dilute the citrated whole blood with saline as per the aggregometer manufacturer's instructions.

4. Aggregation Measurement:

-

Pre-warm the PRP or whole blood samples to 37°C.

-

Place a sample in the aggregometer cuvette with a stir bar.

-

Add the test compound (Triflusal, HTB, or vehicle control) and incubate for a specified time (e.g., 2-5 minutes).

-

Add a platelet agonist (e.g., ADP, collagen, arachidonic acid) to induce aggregation.

-

Record the change in light transmittance (for PRP) or impedance (for whole blood) over time (typically 5-10 minutes).

-

The percentage of inhibition is calculated by comparing the aggregation in the presence of the test compound to the aggregation in the vehicle control.

Cyclooxygenase-1 (COX-1) Inhibition Assay

This assay determines the inhibitory activity of a compound on the COX-1 enzyme.

1. Materials:

-

Purified COX-1 enzyme.

-

Arachidonic acid (substrate).

-

Assay buffer (e.g., Tris-HCl buffer).

-

Detection reagent (e.g., a fluorometric or colorimetric probe that reacts with prostaglandins).

-

Test compound (Triflusal or HTB).

-

Positive control (e.g., a known COX-1 inhibitor like SC-560).

-

Microplate reader.

2. Assay Procedure:

-

In a microplate, add the assay buffer, purified COX-1 enzyme, and the test compound at various concentrations.

-

Incubate the mixture for a specific period to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a set time at a controlled temperature (e.g., 37°C).

-

Stop the reaction and add the detection reagent.

-

Measure the signal (fluorescence or absorbance) using a microplate reader.

-

The percentage of COX-1 inhibition is calculated by comparing the signal from the wells with the test compound to the control wells without the inhibitor.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflow Visualizations

Signaling Pathways

References

Triflusal-13C6 vs. Unlabeled Triflusal: An In-Depth In Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive in vitro comparison of Triflusal-13C6 and its unlabeled counterpart. Triflusal is a platelet aggregation inhibitor used for the prevention of thromboembolic events. Its mechanism of action involves the irreversible inhibition of cyclooxygenase-1 (COX-1) and the modulation of phosphodiesterase (PDE) activity, primarily through its active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB).[1][2][3][4] The introduction of a stable isotope label (13C6) into the triflusal molecule is primarily intended for use in metabolic and pharmacokinetic studies as an internal standard for precise quantification. This guide will delve into the known in vitro properties of unlabeled triflusal and HTB, and subsequently discuss the anticipated behavior of this compound based on established principles of isotope labeling in pharmacology.

Core Concepts: Triflusal and its Active Metabolite

Triflusal is a salicylic acid derivative that, following oral administration, is rapidly deacetylated in the liver to its main active metabolite, HTB.[5] Both triflusal and HTB contribute to the overall antiplatelet effect. The primary mechanism is the irreversible acetylation of the COX-1 enzyme in platelets, which inhibits the synthesis of thromboxane A2 (TXA2), a potent promoter of platelet aggregation. Unlike aspirin, triflusal and particularly its metabolite HTB also inhibit phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels. Elevated cyclic nucleotide levels further inhibit platelet activation and aggregation.

This compound: Expected In Vitro Profile

Metabolism: The conversion of triflusal to HTB occurs via deacetylation, a reaction that does not involve the cleavage of any bonds within the 13C-labeled benzene ring. Therefore, a significant kinetic isotope effect on the rate of this metabolic conversion is not anticipated. The rate of formation of HTB-13C6 from this compound should be comparable to that of the unlabeled compound.

Pharmacological Activity: The pharmacological targets of triflusal and HTB, namely COX-1 and PDE, are engaged through interactions that are unlikely to be significantly affected by the increased mass of the carbon atoms in the benzene ring. The binding affinities and inhibitory potencies (e.g., IC50 values) of this compound and HTB-13C6 are expected to be virtually identical to their unlabeled counterparts. The primary utility of this compound in an in vitro setting is to serve as an internal standard for mass spectrometry-based quantification, enabling more accurate and precise measurements of the drug and its metabolite in complex biological matrices.

Quantitative In Vitro Data

The following tables summarize the available quantitative data for unlabeled triflusal and its active metabolite, HTB.

Table 1: In Vitro Inhibition of Cyclooxygenase (COX)

| Compound | Target | Assay System | IC50 | Reference |

| Triflusal | COX-1 | Human Platelets | Not explicitly found | |

| HTB | COX-1 | Human Platelets | Not explicitly found | |

| Aspirin | COX-1 | Human Platelets | 1.3 ± 0.5 μM | |

| Aspirin | COX-1 | Human Articular Chondrocytes | 3.57 µM | |

| Aspirin | COX-2 | Human Articular Chondrocytes | 29.3 µM |

Note: While multiple sources confirm that Triflusal and HTB inhibit COX-1, specific IC50 values from in vitro assays were not found in the reviewed literature. The data for aspirin is provided for comparative purposes.

Table 2: In Vitro Inhibition of Platelet Aggregation

| Compound | Inducer | Assay System | IC50 / Inhibition | Reference |

| Triflusal | Collagen | Human Whole Blood | 82 µM (IC50) | |

| Triflusal | ADP | Human Whole Blood | ~0.12 mM for ~50% inhibition | |

| HTB | ADP & Collagen | Human Platelet Rich Plasma | Significant inhibition at < 1 mM | |

| HTB | Adhesion to subendothelium | In vitro perfusion | 26% inhibition at 1 mM | |

| HTB | Aggregates on subendothelium | In vitro perfusion | 18% inhibition at 1 mM |

Table 3: In Vitro Inhibition of Phosphodiesterase (PDE)

| Compound | Target | Assay System | IC50 | Reference |

| Triflusal | PDE | Platelets | Not explicitly found | |

| HTB | PDE | Platelets | Not explicitly found |

Note: Although it is well-established that Triflusal and HTB inhibit PDE, leading to increased cAMP levels, specific IC50 values from direct enzymatic assays were not found in the reviewed literature.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available COX inhibitor screening kits.

Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

-

COX-1 (ovine) and COX-2 (human recombinant) enzymes

-

Assay Buffer (0.1 M Tris-HCl, pH 8.0)

-

Hemin

-

Colorimetric Substrate (TMPD)

-

Arachidonic Acid (substrate)

-

Test compounds (Triflusal, HTB) and vehicle control

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of Assay Buffer, Hemin, COX enzymes, and Arachidonic Acid according to the manufacturer's instructions.

-

Plate Setup:

-

Background Wells: 160 µl Assay Buffer + 10 µl Hemin.

-

100% Initial Activity Wells: 150 µl Assay Buffer + 10 µl Hemin + 10 µl enzyme (COX-1 or COX-2).

-

Inhibitor Wells: 150 µl Assay Buffer + 10 µl Hemin + 10 µl enzyme (COX-1 or COX-2) + 10 µl of test compound at various concentrations.

-

-

Incubation: Incubate the plate for 5 minutes at 25°C.

-

Reaction Initiation: Add 20 µl of Colorimetric Substrate solution to all wells, followed quickly by 20 µl of Arachidonic Acid to initiate the reaction.

-

Measurement: Incubate for exactly two minutes at 25°C and then read the absorbance at 590 nm.

-

Calculation: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol is based on standard light transmission aggregometry (LTA) methods.

Principle: LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Materials:

-

Freshly drawn human whole blood in sodium citrate tubes

-

Platelet agonists (e.g., ADP, collagen, arachidonic acid)

-

Test compounds (Triflusal, HTB) and vehicle control

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Light Transmission Aggregometer

Procedure:

-

PRP and PPP Preparation:

-

Centrifuge whole blood at a low speed (e.g., 200 x g) for 10-15 minutes to obtain PRP.

-

Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.

-

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

-

Assay:

-

Pipette a defined volume of PRP into aggregometer cuvettes with a stir bar.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Add the test compound or vehicle to the PRP and incubate for a specified time (e.g., 5 minutes) at 37°C.

-

Add the platelet agonist to initiate aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis: Determine the maximum percentage of platelet aggregation for each condition and calculate the IC50 values for the test compounds.

In Vitro Phosphodiesterase (PDE) Activity Assay (Colorimetric)

This protocol is based on commercially available PDE activity assay kits.

Principle: This assay measures the amount of phosphate released from the hydrolysis of cAMP or cGMP by PDE, followed by the cleavage of the resulting 5'-nucleotide by a 5'-nucleotidase. The released phosphate is then quantified using a colorimetric reagent.

Materials:

-

Purified PDE enzyme

-

cAMP or cGMP substrate

-

5'-Nucleotidase

-

Phosphate standard

-

Green Assay Reagent (Malachite Green-based)

-

Test compounds (Triflusal, HTB) and vehicle control

-

96-well microplate

-

Microplate reader

Procedure:

-

Standard Curve Preparation: Prepare a phosphate standard curve according to the kit instructions.

-

Reaction Setup: In a 96-well plate, add the assay buffer, PDE enzyme, and the test compound at various concentrations.

-

Reaction Initiation: Add the cAMP or cGMP substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at the recommended temperature (e.g., 30°C) for a specified time.

-

5'-Nucleotidase Addition: Add 5'-nucleotidase to each well and incubate to convert the 5'-nucleotide to a nucleoside and phosphate.

-

Color Development: Add the Green Assay Reagent to stop the reaction and develop the color.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 620 nm).

-

Calculation: Determine the PDE activity and the percentage of inhibition for each test compound concentration to calculate the IC50 value.

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of Triflusal and its active metabolite HTB.

Caption: General experimental workflow for in vitro comparison.

Conclusion

References

- 1. Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abcam.com [abcam.com]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Triflusal? [synapse.patsnap.com]

- 5. Isotope effects: definitions and consequences for pharmacologic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling a New Frontier in Proteomics: A Technical Guide to the Application of Triflusal-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the prospective applications of Triflusal-13C6, a stable isotope-labeled derivative of the antiplatelet agent Triflusal, in the dynamic field of proteomics research. While direct experimental data for this compound in proteomics is not yet widely published, this document outlines a powerful, technically feasible approach for its use in quantitative proteomics. By leveraging established stable isotope labeling methodologies, researchers can gain unprecedented insights into the mechanism of action, target engagement, and off-target effects of Triflusal. This guide provides a framework for designing and implementing such studies, complete with detailed experimental protocols and data interpretation strategies.

Introduction: The Power of Stable Isotope Labeling in Drug Discovery

Quantitative proteomics has become an indispensable tool in drug discovery and development for elucidating a drug's mechanism of action, identifying biomarkers, and assessing toxicity. Stable isotope labeling techniques, in particular, offer a robust method for the accurate quantification of protein abundance between different experimental conditions. In this context, this compound serves as a powerful chemical probe to map the direct and indirect interactions of its parent compound, Triflusal, within the proteome.

Triflusal is an antiplatelet drug that functions primarily through the inhibition of cyclooxygenase-1 (COX-1), an enzyme crucial for the synthesis of thromboxane A2, a potent promoter of platelet aggregation.[1][2] Beyond COX-1, Triflusal is known to modulate other signaling pathways, including the inhibition of phosphodiesterase, which leads to an increase in cyclic AMP (cAMP), and the suppression of nuclear factor k-B (NF-kB) activation.[1] Its primary active metabolite, 2-hydroxy-4-trifluoromethyl-benzoic acid (HTB), also contributes to its antiplatelet activity.[2]

By employing this compound in a quantitative proteomics workflow, researchers can precisely differentiate between proteins that interact with the drug and the general proteome, enabling a deeper understanding of its pharmacological footprint.

Proposed Application: Target Deconvolution and Pathway Analysis using SILAC-based Chemical Proteomics

A robust strategy for utilizing this compound is a chemical proteomics approach integrated with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). This methodology allows for the identification of specific protein targets of Triflusal by enriching and quantifying proteins that bind to an immobilized form of the drug.

Experimental Workflow

The proposed experimental workflow is a multi-step process that combines affinity chromatography with quantitative mass spectrometry.

Detailed Experimental Protocol

-

Cell Culture and SILAC Labeling:

-

Culture two populations of a relevant cell line (e.g., platelets or endothelial cells).

-

One population is grown in "light" media containing standard arginine and lysine.

-

The second population is grown in "heavy" media where standard arginine and lysine are replaced with their 13C6-labeled counterparts.

-

Ensure complete incorporation of the heavy amino acids over several cell divisions.

-

-

Preparation of Affinity Matrix:

-

Synthesize a Triflusal analog with a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads).

-

Covalently link the Triflusal analog to the beads to create the affinity matrix.

-

-

Cell Lysis and Protein Extraction:

-

Harvest both "light" and "heavy" labeled cells.

-

Lyse the cells under non-denaturing conditions to preserve protein-protein interactions and native protein conformations.

-

Clarify the lysates by centrifugation to remove cellular debris.

-

-

Affinity Chromatography:

-

Incubate the "light" cell lysate with the Triflusal-conjugated beads. This will capture proteins that bind to Triflusal.

-

In a separate reaction, incubate the "heavy" cell lysate with the Triflusal-conjugated beads in the presence of a molar excess of free this compound. The free this compound will compete with the immobilized Triflusal for binding to its protein targets.

-

-

Elution and Sample Preparation:

-

Wash the beads from both incubations extensively to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.

-

Combine the eluates from the "light" and "heavy" experiments in a 1:1 ratio.

-

-

Protein Digestion and Mass Spectrometry:

-

Reduce, alkylate, and digest the combined protein eluate with trypsin.

-

Analyze the resulting peptide mixture by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Identify peptides and proteins using a suitable search algorithm (e.g., MaxQuant).

-

Quantify the relative abundance of "light" and "heavy" labeled peptides. Proteins that are specifically competed off by free this compound will show a high "light" to "heavy" ratio.

-

Expected Quantitative Data and Interpretation

The quantitative data from this experiment would allow for the classification of proteins based on their binding affinity to Triflusal.

| Protein ID | Gene Name | Light/Heavy Ratio | Log2(L/H) | Classification | Potential Role |

| P05771 | COX1 | >10 | >3.32 | High-Confidence Target | Primary target of Triflusal |

| Q08499 | PDE4B | >8 | >3.00 | Potential Direct Target | Contributes to increased cAMP |

| Q04206 | NFKB1 | >5 | >2.32 | Potential Interactor | Downstream effector of Triflusal |

| P12345 | Protein X | ~1 | ~0 | Non-specific Binder | Unlikely to be a direct target |

| Q67890 | Protein Y | <0.5 | <-1 | Non-specific Binder | Unlikely to be a direct target |

Table 1: Hypothetical Quantitative Proteomics Data for this compound Competition Assay. A high Light/Heavy ratio indicates specific binding to the immobilized Triflusal, as the heavy-labeled counterpart was competed out by free this compound.

Signaling Pathways Amenable to Investigation

The known pharmacological activities of Triflusal suggest that several key signaling pathways could be investigated using a this compound based proteomics approach.

Arachidonic Acid Metabolism and Prostaglandin Synthesis

A proteomics study would confirm the direct interaction of Triflusal with COX-1 and could potentially identify other regulatory proteins involved in this pathway that are affected.

cAMP-Mediated Signaling

By identifying the specific phosphodiesterase isoforms that interact with Triflusal, researchers can better understand its impact on cAMP signaling in different cell types.

NF-kB Signaling Pathway

Proteomics can help to pinpoint the exact protein or protein complex within the NF-kB pathway that Triflusal interacts with to exert its anti-inflammatory effects.

Conclusion and Future Directions

The application of this compound in quantitative proteomics, as outlined in this guide, presents a significant opportunity to advance our understanding of this important therapeutic agent. By employing a SILAC-based chemical proteomics approach, researchers can move beyond the known primary target, COX-1, to build a comprehensive map of Triflusal's interactions within the cellular proteome. This will not only provide a more complete picture of its mechanism of action but also has the potential to uncover novel therapeutic applications and inform the development of next-generation antiplatelet therapies with improved efficacy and safety profiles. The methodologies described herein provide a clear and actionable framework for initiating such cutting-edge research.

References

Understanding Triflusal-13C6: A Technical Guide to Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and degradation of Triflusal-13C6. Given the limited publicly available stability data specific to this compound, this guide leverages information on the parent compound, Triflusal, to infer its stability profile and degradation pathways. It also outlines detailed experimental protocols for conducting stability and forced degradation studies on this compound, in line with industry best practices.

Core Concepts: Stability of Isotopically Labeled Compounds

Stable isotope-labeled (SIL) compounds, such as this compound, are essential tools in pharmaceutical research, particularly in pharmacokinetic and metabolism studies. A key consideration for their use is ensuring their stability and that the isotopic label does not compromise the integrity of the molecule. The replacement of 12C with 13C is generally not expected to significantly alter the chemical stability of a molecule, as the change in mass is minimal and does not affect the electronic structure. Therefore, the degradation pathways of this compound are anticipated to mirror those of its unlabeled counterpart, Triflusal.

Triflusal: An Overview of its Degradation Profile

Triflusal is a platelet aggregation inhibitor structurally related to salicylates.[1] Its primary mechanism of action involves the irreversible inhibition of cyclooxygenase-1 (COX-1), which in turn blocks the production of thromboxane B2.[2][3] The principal metabolite of Triflusal is 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), formed through deacetylation in the liver.[2][3] This metabolic process is also the primary degradation pathway observed under hydrolytic conditions.

Major Degradation Product

-

2-hydroxy-4-trifluoromethylbenzoic acid (HTB) / Desacetyl Triflusal: This is the main metabolite and primary degradation product of Triflusal.

Quantitative Data Summary

Table 1: Summary of Analytical Data for Triflusal and its 13C6-Labeled Analogues

| Compound | Test | Specification/Result | Reference |

| This compound | Purity (by HPLC) | 97.0% | |

| Isotopic Purity | 99% atom 13C | ||

| Appearance | Off-White Solid | ||

| Retest Date | 5 years from date of analysis | ||

| Desacetyl this compound | Purity (by HPLC) | 98.2% | |

| Isotopic Purity | 99% atom 13C | ||

| Appearance | Beige Solid | ||

| Retest Date | 5 years from date of analysis | ||

| Triflusal | Primary Degradation Pathway | Deacetylation to HTB | |

| Photodegradation | Susceptible to photodegradation | ||

| Hydrolysis | Hydrolyzes to HTB |

Experimental Protocols

To ensure the stability and define the degradation profile of this compound, a comprehensive forced degradation study should be conducted. The following protocols are based on general ICH guidelines and knowledge of Triflusal's chemical properties.

Acid and Base Hydrolysis

-

Objective: To assess the stability of this compound in acidic and alkaline conditions.

-

Procedure:

-

Prepare solutions of this compound in 0.1 N HCl and 0.1 N NaOH at a concentration of 1 mg/mL.

-

Incubate the solutions at 60°C for 24 hours.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots.

-

Neutralize the aliquots (the acidic solution with NaOH and the alkaline solution with HCl).

-

Dilute the samples to a suitable concentration with the mobile phase.

-

Analyze by a stability-indicating HPLC method.

-

Oxidative Degradation

-

Objective: To evaluate the susceptibility of this compound to oxidation.

-

Procedure:

-

Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL.

-

Add 3% hydrogen peroxide to the solution.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

At specified time points, withdraw aliquots.

-

Analyze by a stability-indicating HPLC method.

-

Thermal Degradation

-

Objective: To determine the effect of heat on the stability of this compound in its solid state.

-

Procedure:

-

Place a known amount of solid this compound in a controlled temperature chamber.

-

Expose the sample to a temperature of 80°C for 48 hours.

-

At specified time points, withdraw samples.

-

Dissolve the samples in a suitable solvent.

-

Analyze by a stability-indicating HPLC method.

-

Photostability

-

Objective: To assess the stability of this compound upon exposure to light.

-

Procedure:

-

Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same temperature and humidity conditions.

-

At the end of the exposure period, dissolve both the exposed and control samples in a suitable solvent.

-

Analyze by a stability-indicating HPLC method.

-

Visualizations

Signaling Pathways of Triflusal

The antiplatelet effect of Triflusal is mediated through multiple signaling pathways. The primary mechanism involves the inhibition of COX-1, leading to a reduction in thromboxane A2 (TXA2) production. Additionally, its active metabolite, HTB, inhibits phosphodiesterase (PDE), which increases intracellular cyclic AMP (cAMP) levels.

Experimental Workflow for Forced Degradation Study

The following diagram illustrates a typical workflow for conducting a forced degradation study of this compound.

References

Tracing the Metabolic Journey of Triflusal: A Technical Guide Using Triflusal-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed methodology for utilizing Triflusal-13C6, a stable isotope-labeled version of the antiplatelet agent Triflusal, to meticulously track its metabolic pathways. While, to date, no specific studies utilizing this compound have been published, this document outlines a robust experimental framework based on the known metabolism of Triflusal and established principles of stable isotope tracing. This guide is intended to serve as a foundational resource for researchers designing studies to elucidate the intricate metabolic fate of Triflusal and its pharmacologically active metabolite.

Introduction to Triflusal and its Metabolism

Triflusal is a platelet aggregation inhibitor, structurally related to salicylates, used in the prevention and treatment of thromboembolic diseases.[1][2] Its mechanism of action primarily involves the irreversible inhibition of cyclooxygenase-1 (COX-1), which in turn blocks the formation of thromboxane A2, a potent promoter of platelet aggregation.[1] Unlike aspirin, Triflusal is noted for its relative sparing of the arachidonic acid metabolic pathway in endothelial cells.[3]

Upon oral administration, Triflusal is rapidly absorbed in the small intestine and undergoes extensive first-pass metabolism in the liver.[3] The primary metabolic transformation is a deacetylation reaction, converting Triflusal into its main and pharmacologically active metabolite, 2-hydroxy-4-trifluoromethyl benzoic acid (HTB). This metabolite also possesses antiplatelet properties. The elimination of Triflusal and its metabolites occurs mainly through the kidneys.

Quantitative Pharmacokinetic Data

The pharmacokinetic profiles of Triflusal and its active metabolite, HTB, have been characterized in healthy human subjects. The following tables summarize key quantitative data from single-dose and multiple-dose studies.

Table 1: Single Oral Dose Pharmacokinetics of Triflusal and HTB

| Parameter | Triflusal | HTB (2-hydroxy-4-trifluoromethyl benzoic acid) | Reference |

| Cmax (Maximum Plasma Concentration) | 11.6 ± 1.7 µg/mL | 92.7 ± 17.1 µg/mL | |

| tmax (Time to Reach Cmax) | 0.88 ± 0.26 h | 4.96 ± 1.37 h | |

| t1/2 (Elimination Half-life) | 0.55 h | 34.3 ± 5.3 h | |

| Cl/F (Apparent Clearance) | 45.5 ± 11.0 L/h | 0.18 ± 0.04 L/h |

Table 2: Pharmacokinetic Parameters of Triflusal and HTB after Single Ascending Doses in Healthy Chinese Subjects

| Dose | Triflusal Cmax (µg/mL) | Triflusal tmax (h) | Triflusal t1/2 (h) | HTB Cmax (µg/mL) | HTB tmax (h) | HTB t1/2 (h) | Reference |

| 300 mg | Data not provided | 0.55 - 0.92 | 0.35 - 0.65 | Data not provided | 2.35 - 3.03 | 52.5 - 65.57 | |

| 600 mg | Data not provided | 0.55 - 0.92 | 0.35 - 0.65 | Data not provided | 2.35 - 3.03 | 52.5 - 65.57 | |

| 900 mg | Data not provided | 0.55 - 0.92 | 0.35 - 0.65 | Data not provided | 2.35 - 3.03 | 52.5 - 65.57 |

Note: The study by Dong et al. (2016) indicated that Cmax and AUC for both Triflusal and HTB were approximately dose-proportional over the 300-900 mg range.

Proposed Experimental Protocol for Tracing this compound Metabolism

This section outlines a detailed methodology for a proposed in vivo study to track the metabolic fate of Triflusal using this compound.

Materials and Reagents

-

This compound (structure to be confirmed based on synthesis, assuming labeling on the benzene ring)

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Anesthetic agent (for animal studies)

-

Anticoagulant (e.g., heparin or EDTA)

-

Reagents for plasma and urine sample processing (e.g., methanol, acetonitrile, formic acid)

-

Internal standards for LC-MS/MS analysis (e.g., deuterated Triflusal and HTB)

Animal Model and Dosing

-

Species: Male Sprague-Dawley rats (or other appropriate species).

-

Acclimation: Animals should be acclimated for at least one week prior to the study.

-

Fasting: Animals should be fasted overnight with free access to water before dosing.

-

Dose Administration: A single oral gavage of this compound at a clinically relevant dose.

Sample Collection

-

Blood Sampling: Serial blood samples (e.g., at 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose) should be collected from the tail vein or other appropriate site into tubes containing an anticoagulant. Plasma should be separated by centrifugation and stored at -80°C until analysis.

-

Urine Collection: Urine should be collected at predetermined intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48, and 48-72 hours post-dose) using metabolic cages. The volume of urine should be recorded, and aliquots stored at -80°C.

Sample Preparation

-

Plasma: Protein precipitation should be performed by adding a cold organic solvent (e.g., 3 volumes of acetonitrile or methanol containing an internal standard) to the plasma samples. After vortexing and centrifugation, the supernatant should be collected and evaporated to dryness under a stream of nitrogen. The residue should be reconstituted in a suitable solvent for LC-MS/MS analysis.

-

Urine: Urine samples should be thawed, vortexed, and centrifuged to remove any particulate matter. An aliquot of the supernatant should be diluted with a suitable solvent containing an internal standard for direct injection or further processed if necessary.

LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) is required.

-

Chromatographic Separation: A C18 reversed-phase column should be used to separate this compound and its metabolites. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with an additive (e.g., 0.1% formic acid) should be employed.

-

Mass Spectrometric Detection: The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and its expected labeled metabolites. The transitions from the precursor ions (M+6 for this compound and its metabolites, assuming a 6-carbon label on the ring) to their respective product ions should be optimized.

Visualizing the Metabolic Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key metabolic pathway of Triflusal and the proposed experimental workflow for a this compound tracing study.

Caption: Metabolic pathway of Triflusal in the liver.

Caption: Proposed experimental workflow for this compound tracing.

Expected Outcomes and Data Interpretation

The use of this compound will allow for the unambiguous identification and quantification of its metabolites. By monitoring the appearance and disappearance of the 13C-labeled species in plasma and urine, researchers can:

-

Confirm the primary metabolic pathway: The conversion of this compound to HTB-13C6 will be definitively traced.

-

Identify novel metabolites: The high sensitivity and specificity of LC-MS/MS may reveal previously unidentified minor metabolites of Triflusal.

-

Quantify metabolic flux: The rate of formation and elimination of HTB-13C6 can be precisely determined, providing a deeper understanding of the drug's metabolic kinetics.

-

Investigate inter-individual variability: This methodology can be applied to study how genetic polymorphisms in metabolic enzymes may affect the metabolism of Triflusal.

Conclusion

The proposed use of this compound in metabolic studies offers a powerful tool to gain a more profound understanding of the biotransformation and disposition of this important antiplatelet drug. The detailed experimental protocol and analytical methodology outlined in this guide provide a solid foundation for researchers to design and execute robust studies that can yield valuable insights for drug development and clinical pharmacology. The ability to precisely track the metabolic fate of Triflusal will contribute to a more complete picture of its pharmacological profile and may open avenues for optimizing its therapeutic use.

References

Triflusal-13C6 as a Platelet Aggregation Inhibitor Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Triflusal and its potential utility as a carbon-13 labeled tracer, Triflusal-13C6, for in-depth studies of platelet aggregation and drug metabolism. Triflusal, a salicylic acid derivative, is an established antiplatelet agent with a dual mechanism of action involving the irreversible inhibition of cyclooxygenase-1 (COX-1) and the modulation of phosphodiesterase (PDE) activity by its primary metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB). The availability of an isotopically labeled version, this compound, opens new avenues for researchers to conduct sophisticated tracer studies to elucidate its pharmacokinetic profile, metabolic fate, and dynamic interactions with its biological targets. This document details the established pharmacology of Triflusal, provides key quantitative data, outlines relevant experimental protocols, and explores the potential applications of this compound in advancing our understanding of this antiplatelet agent.

Introduction to Triflusal

Triflusal is a platelet aggregation inhibitor structurally related to salicylates, but it is not a derivative of acetylsalicylic acid. It is used for the secondary prevention of ischemic stroke and other thromboembolic events. Its antiplatelet effect is mediated through the irreversible inhibition of platelet COX-1, which in turn blocks the synthesis of thromboxane A2 (TXA2), a potent promoter of platelet aggregation.[1] Unlike aspirin, Triflusal's primary active metabolite, HTB, also contributes to its antiplatelet activity through mechanisms independent of COX-1 inhibition.[1]

The availability of this compound, a stable isotope-labeled version of the parent compound, provides a powerful tool for researchers. Stable isotope tracers are invaluable in drug development for their ability to trace the metabolic fate of a drug, quantify its distribution in various tissues, and elucidate its mechanism of action without the need for radioactive materials.

Mechanism of Action

Triflusal exerts its antiplatelet effects through a multi-faceted approach:

-

Inhibition of Cyclooxygenase-1 (COX-1): Triflusal irreversibly acetylates a serine residue in the active site of COX-1, thereby preventing the conversion of arachidonic acid to prostaglandin H2, the precursor of thromboxane A2.[1] Reduced TXA2 levels lead to decreased platelet activation and aggregation.

-

Role of the Active Metabolite (HTB): Triflusal is rapidly deacetylated in the body to its main metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB).[1] HTB is also pharmacologically active and contributes to the overall antiplatelet effect. It has been suggested that HTB may inhibit phosphodiesterase (PDE), leading to an increase in intracellular cyclic AMP (cAMP) levels.[1] Elevated cAMP levels further inhibit platelet activation.

-

Nitric Oxide Production: Some studies suggest that Triflusal and HTB may stimulate the production of nitric oxide (NO) from neutrophils, which can also contribute to the inhibition of platelet function.

Signaling Pathway of Triflusal and its Metabolite HTB

Quantitative Data

The following tables summarize key pharmacokinetic and pharmacodynamic parameters for Triflusal and its active metabolite, HTB.

Table 1: Pharmacokinetic Parameters of Triflusal and HTB in Healthy Subjects (Single Oral Dose)

| Parameter | Triflusal | HTB | Reference |

| Cmax (µg/mL) | 11.6 ± 1.7 (900 mg) 13.96 (fasting, 900 mg) 9.55 (fed, 900 mg) | 92.7 ± 17.1 (900 mg) 110.2 (fasting, 900 mg) 97.15 (fed, 900 mg) | |

| Tmax (h) | 0.88 ± 0.26 (900 mg) | 4.96 ± 1.37 (900 mg) | |

| t½ (h) | 0.55 | 34.3 ± 5.3 | |

| Cl/F (L/h) | 45.5 ± 11.0 | 0.18 ± 0.04 | |

| AUC₀-∞ (h*µg/mL) | 19.79 (fasting, 900 mg) 22.44 (fed, 900 mg) | 6333 (fasting, 900 mg) 5632 (fed, 900 mg) |

Table 2: Pharmacokinetic Parameters of Triflusal and HTB in Healthy Chinese Subjects (Single Ascending Doses)

| Dose | Parameter | Triflusal | HTB | Reference |

| 300 mg | Cmax (ng/mL) | 3890 ± 1420 | 38500 ± 5910 | |

| Tmax (h) | 0.55 ± 0.18 | 2.35 ± 0.65 | ||

| t½ (h) | 0.35 ± 0.09 | 52.5 ± 14.1 | ||

| AUC₀-t (hng/mL) | 3380 ± 970 | 1980000 ± 411000 | ||

| 600 mg | Cmax (ng/mL) | 7110 ± 2980 | 73100 ± 15300 | |

| Tmax (h) | 0.62 ± 0.23 | 2.78 ± 0.83 | ||

| t½ (h) | 0.47 ± 0.16 | 65.6 ± 17.2 | ||

| AUC₀-t (hng/mL) | 7030 ± 2760 | 4080000 ± 1030000 | ||

| 900 mg | Cmax (ng/mL) | 10200 ± 3210 | 102000 ± 16300 | |

| Tmax (h) | 0.92 ± 0.58 | 3.03 ± 0.57 | ||

| t½ (h) | 0.65 ± 0.32 | 60.5 ± 13.9 | ||

| AUC₀-t (h*ng/mL) | 12000 ± 4040 | 6090000 ± 1300000 |

Experimental Protocols

In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol is a standard method for assessing platelet function and the effect of inhibitors like Triflusal.

Objective: To measure the ability of Triflusal and HTB to inhibit platelet aggregation induced by various agonists.

Materials:

-

Freshly drawn human whole blood anticoagulated with 3.2% or 3.8% sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Platelet agonists: Adenosine diphosphate (ADP), collagen, arachidonic acid.

-

Triflusal and HTB solutions of known concentrations.

-

Light Transmission Aggregometer.

-

Spectrophotometer.

-

Centrifuge.

Procedure:

-

Preparation of PRP and PPP:

-

Centrifuge whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain PRP.

-

To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).

-

Adjust the platelet count of the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

-

Assay:

-

Pre-warm PRP samples to 37°C.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Add a specific volume of PRP to the aggregometer cuvette with a magnetic stir bar.

-

Add the test compound (Triflusal or HTB) or vehicle control and incubate for a specified time.

-

Add the platelet agonist (e.g., ADP, collagen, or arachidonic acid) to induce aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The percentage of platelet aggregation is calculated from the change in light transmission.

-

IC50 values (the concentration of inhibitor that causes 50% inhibition of aggregation) can be determined by testing a range of inhibitor concentrations.

-

Workflow for In Vitro Platelet Aggregation Assay

In Vivo Platelet Aggregation Model in Mice

This protocol describes a method to assess the in vivo effects of Triflusal on platelet aggregation.

Objective: To evaluate the efficacy of Triflusal in inhibiting agonist-induced platelet aggregation in a living organism.

Materials:

-

Mice (e.g., C57BL/6).

-

Triflusal solution for oral or intraperitoneal administration.

-

Platelet agonist (e.g., collagen/epinephrine mixture).

-

Anesthetic.

-

Blood collection supplies (e.g., retro-orbital sinus or tail vein).

-

Platelet counting equipment (e.g., automated hematology analyzer).

Procedure:

-

Animal Dosing:

-

Administer Triflusal or vehicle control to mice at a predetermined dose and time before the experiment.

-

-

Anesthesia and Baseline Blood Collection:

-

Anesthetize the mice.

-

Collect a baseline blood sample to determine the initial platelet count.

-

-

Induction of Platelet Aggregation:

-

Inject a platelet agonist intravenously to induce a transient drop in circulating platelet count, indicative of platelet aggregation in the microvasculature.

-

-

Post-Agonist Blood Collection:

-

Collect blood samples at specific time points after agonist injection (e.g., 1, 5, and 15 minutes).

-

-

Platelet Counting and Data Analysis:

-

Determine the platelet count in all collected blood samples.

-

Calculate the percentage drop in platelet count compared to the baseline.

-

Compare the platelet count drop in Triflusal-treated mice to the control group to assess the inhibitory effect.

-

This compound as a Tracer: Potential Applications

While specific studies utilizing this compound are not yet widely published, its availability presents significant opportunities for advanced research in several areas:

Pharmacokinetic and Metabolism Studies

-

Absolute Bioavailability: By administering an oral dose of this compound and an intravenous dose of unlabeled Triflusal, researchers can precisely determine the absolute bioavailability of the drug, distinguishing between unabsorbed drug and metabolized drug.

-

Metabolite Identification and Quantification: this compound can be used to unequivocally identify and quantify all metabolites of Triflusal in plasma, urine, and feces using mass spectrometry. The stable isotope label allows for the clear differentiation of drug-related material from endogenous compounds.

-

Metabolic Pathway Elucidation: By analyzing the isotopic enrichment in various metabolites, the primary and secondary metabolic pathways of Triflusal can be mapped in detail. This includes the rate of conversion to its active metabolite, HTB.

Target Engagement and Mechanism of Action Studies

-

COX-1 Binding Kinetics: this compound could potentially be used in advanced mass spectrometry-based proteomics techniques to study the binding kinetics and covalent modification of COX-1 in platelets. This would provide a more dynamic view of target engagement in a physiological setting.

-

Metabolic Flux Analysis: In cellular models, this compound could be used in conjunction with other stable isotope tracers (e.g., 13C-glucose) to perform metabolic flux analysis. This would allow researchers to investigate how Triflusal and HTB affect central carbon metabolism in platelets and other relevant cell types, providing insights into their off-target effects and broader cellular impacts.

Workflow for a Potential this compound Tracer Study

Conclusion

Triflusal is a clinically effective antiplatelet agent with a well-characterized dual mechanism of action. The advent of this compound provides the scientific community with a sophisticated tool to further investigate its pharmacological properties. The application of this stable isotope tracer promises to yield more precise pharmacokinetic data, a deeper understanding of its metabolic fate, and novel insights into its interaction with biological systems. This technical guide serves as a foundational resource for researchers and drug development professionals seeking to leverage this compound in their studies to ultimately enhance our therapeutic strategies for thromboembolic diseases.

References

Methodological & Application

Application Notes and Protocols for the Use of Triflusal-13C6 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triflusal, a platelet aggregation inhibitor, is a key therapeutic agent in the prevention of thromboembolic events. Accurate and precise quantification of Triflusal and its primary active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it effectively corrects for variability in sample preparation and matrix effects, leading to highly reliable data.

This document provides detailed application notes and protocols for the utilization of Triflusal-13C6 as an internal standard for the quantitative analysis of Triflusal in human plasma by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This compound is an ideal internal standard due to its chemical and physical properties being nearly identical to the unlabeled analyte, ensuring it co-elutes and experiences the same ionization efficiencies and matrix effects.

Rationale for Using this compound

The use of a stable isotope-labeled internal standard like this compound offers several advantages in quantitative bioanalysis:

-

Minimized Matrix Effects: Co-elution of the analyte and the internal standard ensures that both are subjected to the same degree of ion suppression or enhancement, leading to more accurate quantification.

-

Correction for Sample Preparation Variability: Any loss of analyte during the extraction process will be mirrored by a proportional loss of the internal standard, thus normalizing the final result.

-

Improved Precision and Accuracy: By accounting for various sources of error, the overall precision and accuracy of the analytical method are significantly improved.

-

Robustness: The method becomes more robust and less susceptible to day-to-day variations in instrument performance.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of an LC-MS/MS method for the quantification of Triflusal using this compound as an internal standard, based on established analytical methods.

Table 1: LC-MS/MS Method Parameters for Triflusal Analysis

| Parameter | Value |

| Chromatography | |

| LC System | UHPLC System |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| MRM Transition (Triflusal) | m/z 247.0 → 205.0 |

| MRM Transition (this compound) | m/z 253.0 → 211.0 |

| Dwell Time | 100 ms |

| Collision Energy | Optimized for each transition (typically 15-25 eV) |

Table 2: Method Validation Parameters for Triflusal Quantification in Human Plasma

| Parameter | Result |

| Linearity | |

| Calibration Curve Range | 10 - 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Sensitivity | |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

| Precision & Accuracy | |

| Intra-day Precision (%CV) | < 15% (< 20% at LLOQ) |

| Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) |

| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |

| Recovery | |

| Extraction Recovery | > 85% |

| Matrix Effect | |

| Matrix Factor | 0.95 - 1.05 |

Experimental Protocols

Materials and Reagents

-

Triflusal analytical standard

-

This compound (Internal Standard)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Triflusal and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of Triflusal by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water to cover the desired calibration range (e.g., 100 ng/mL to 50,000 ng/mL).

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to obtain a final concentration of 100 ng/mL.

-

Sample Preparation (Protein Precipitation)

-

Sample Spiking:

-

For calibration standards, spike 90 µL of blank human plasma with 10 µL of the appropriate Triflusal working standard solution.

-

For quality control (QC) samples, spike blank plasma at low, medium, and high concentrations.

-

For unknown samples, use 100 µL of the sample.

-

-

Internal Standard Addition:

-

To each 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the this compound internal standard working solution (100 ng/mL).

-

-

Protein Precipitation:

-

Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each sample.

-

-

Vortex and Centrifuge:

-

Vortex mix the samples for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to a clean autosampler vial.

-

-

Injection:

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

-

Visualizations

Triflusal Mechanism of Action

Caption: Triflusal's anti-platelet and anti-inflammatory pathways.

Experimental Workflow for Triflusal Quantification

Caption: Workflow for Triflusal analysis in plasma.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of Triflusal in biological matrices by LC-MS/MS. The protocols and data presented here offer a comprehensive guide for researchers and scientists in the fields of pharmacology, drug metabolism, and clinical chemistry. The adoption of this internal standard will lead to higher quality data, enabling more informed decisions in drug development and clinical research.

Application Notes and Protocols for Triflusal-13C6 Labeling in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triflusal, a platelet aggregation inhibitor structurally related to salicylates, is primarily recognized for its role in preventing thromboembolic diseases.[1][2] Its mechanism of action involves the inhibition of cyclooxygenase (COX), which in turn blocks the synthesis of thromboxane A2, a potent platelet aggregator.[1][3] The use of stable isotope-labeled compounds, such as Triflusal-13C6, in cell culture provides a powerful tool for elucidating the metabolic fate and pharmacodynamics of the drug at a cellular level.[4] This document provides a detailed protocol for the application of this compound in cell culture for metabolic labeling studies, intended to guide researchers in drug development and related fields.

Stable isotope labeling is a technique where atoms in a molecule are replaced with their heavier, non-radioactive isotopes (e.g., 13C for 12C). When introduced into a biological system, these labeled molecules can be traced and distinguished from their unlabeled counterparts using analytical techniques like mass spectrometry. This allows for the precise tracking of the compound's uptake, metabolism, and incorporation into cellular components.

Data Presentation